molecular formula C12H23N3 B11739131 5-methyl-N,1-bis(2-methylpropyl)-1H-pyrazol-3-amine

5-methyl-N,1-bis(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B11739131
M. Wt: 209.33 g/mol
InChI Key: NMRCCCFJFPHWHL-UHFFFAOYSA-N
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Description

“5-methyl-N,1-bis(2-methylpropyl)-1H-pyrazol-3-amine” is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by its unique substitution pattern, which includes methyl and isobutyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-methyl-N,1-bis(2-methylpropyl)-1H-pyrazol-3-amine” typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions could target the pyrazole ring or the substituent groups, potentially leading to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

“5-methyl-N,1-bis(2-methylpropyl)-1H-pyrazol-3-amine” may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of “5-methyl-N,1-bis(2-methylpropyl)-1H-pyrazol-3-amine” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazol-3-amine: The parent compound without the methyl and isobutyl substitutions.

    5-methyl-1H-pyrazole: A simpler derivative with only a methyl group.

    N-isobutyl-1H-pyrazole: A derivative with only an isobutyl group.

Uniqueness

“5-methyl-N,1-bis(2-methylpropyl)-1H-pyrazol-3-amine” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

5-methyl-N,1-bis(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C12H23N3/c1-9(2)7-13-12-6-11(5)15(14-12)8-10(3)4/h6,9-10H,7-8H2,1-5H3,(H,13,14)

InChI Key

NMRCCCFJFPHWHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C)NCC(C)C

Origin of Product

United States

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